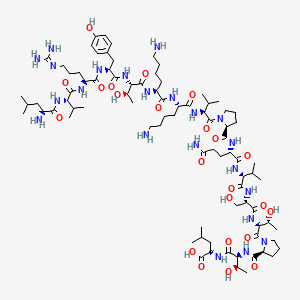![molecular formula C18H13N4NaO7S B12371058 Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzenesulfonic acid moiety and two amino groups attached to a phenyl ring. This compound is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt typically involves multiple steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid. This is followed by the introduction of the amino groups through nitration and subsequent reduction reactions. The final step involves the formation of the monosodium salt by neutralizing the sulfonic acid group with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, which can further react to form various derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the amino groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex compounds.
Sulfanilic acid: Contains an amino group and a sulfonic acid group, used in the production of azo dyes.
p-Toluenesulfonic acid: A derivative of toluene with a sulfonic acid group, commonly used as a catalyst in organic synthesis.
Uniqueness: Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt is unique due to its combination of sulfonic acid and amino groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific studies.
Properties
Molecular Formula |
C18H13N4NaO7S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
sodium;2-anilino-5-(2,4-dinitroanilino)benzenesulfonate |
InChI |
InChI=1S/C18H14N4O7S.Na/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12;/h1-11,19-20H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
KKBFCPLWFWQNFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


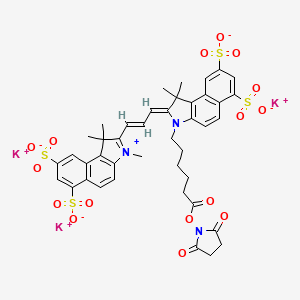
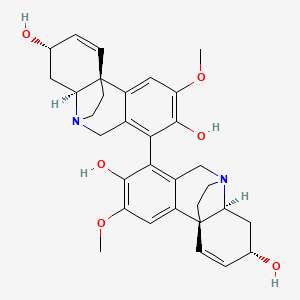


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
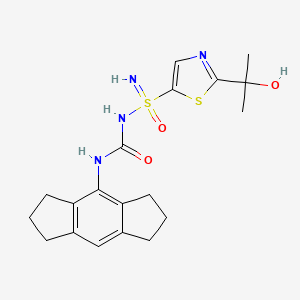
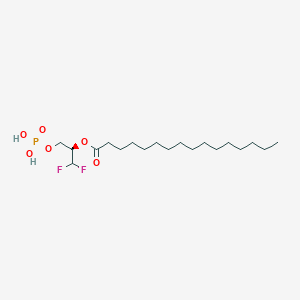

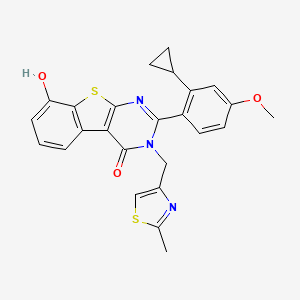
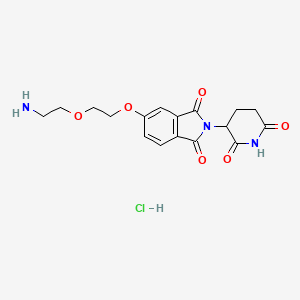
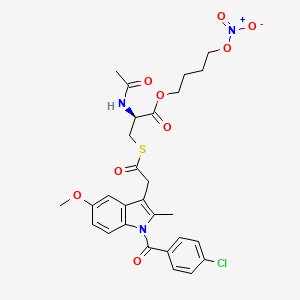
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
